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Compound of Interest

Compound Name: GSK3179106

Cat. No.: B8067863 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
GSK3179106 is a potent and selective, orally active, small-molecule inhibitor of the

Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2][3][4] Developed by

GlaxoSmithKline, this compound has been investigated primarily for its potential therapeutic

application in irritable bowel syndrome (IBS).[1] Its mechanism of action centers on the

modulation of enteric nervous system (ENS) signaling, which is implicated in the

pathophysiology of IBS, particularly in visceral hypersensitivity. GSK3179106 is designed to be

gut-restricted, minimizing systemic exposure and potential side effects.

Chemical Structure and Properties
GSK3179106 is a complex heterocyclic molecule. Its chemical structure and key properties are

summarized in the table below.
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Property Value Reference

IUPAC Name

4-(4-ethoxy-1,6-dihydro-6-oxo-

3-pyridinyl)-2-fluoro-N-[5-

(2,2,2-trifluoro-1,1-

dimethylethyl)-3-isoxazolyl]-

benzeneacetamide

Molecular Formula C22H21F4N3O4

Molecular Weight 467.41 g/mol

CAS Number 1627856-64-7

SMILES

O=C(NC1=NOC(C(C)(C)C(F)

(F)F)=C1)CC2=CC=C(C(C(OC

C)=C3)=CNC3=O)C=C2F

Appearance Solid powder

Solubility Soluble in DMSO (10 mM)

Mechanism of Action and Signaling Pathway
GSK3179106 functions as a potent inhibitor of RET, a receptor tyrosine kinase crucial for the

development and maintenance of the enteric nervous system. The RET signaling pathway is

activated by glial cell line-derived neurotrophic factor (GDNF) family ligands (GFLs), which bind

to GFRα co-receptors, leading to the dimerization and autophosphorylation of RET. This

initiates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways,

which are involved in neuronal survival, differentiation, and plasticity. In the context of IBS,

hyperactivity of the RET signaling pathway in the gut is thought to contribute to visceral

hypersensitivity. GSK3179106 competitively binds to the ATP-binding site of the RET kinase

domain, preventing its phosphorylation and subsequent activation of downstream signaling.
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Caption: RET signaling pathway and inhibition by GSK3179106.
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Biological Activity
In Vitro Activity
The inhibitory activity of GSK3179106 has been characterized in various in vitro assays,

demonstrating its high potency and selectivity for RET kinase.

Assay Type Target/Cell Line IC50 Reference

Biochemical Assay Human RET 0.4 nM

Biochemical Assay Rat RET 0.2 nM

Cellular Assay (RET

Phosphorylation)
SK-N-AS cells 4.6 nM

Cellular Assay (RET

Phosphorylation)
TT cells 11.1 nM

Cellular Assay

(Proliferation)

TT cells (RET-

dependent)
25.5 nM

Cellular Assay

(Proliferation)

SK-N-AS, A549 cells

(RET-independent)
>10 µM

In Vivo Activity
Preclinical studies in rodent models of visceral hypersensitivity, a key feature of IBS, have

demonstrated the efficacy of GSK3179106 in reducing pain responses.

Animal Model Dosing Effect Reference

Rat model of acetic

acid-induced visceral

hypersensitivity

3 or 10 mg/kg, orally,

twice daily for 3.5

days

Reduced visceromotor

response (VMR) to

colorectal distension

(CRD)

Rat model of acetic

acid-induced visceral

hypersensitivity

10 mg/kg
34-43% inhibition in

VMR to CRD
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Experimental Protocols
The following are representative methodologies for the key experiments used to characterize

GSK3179106. These protocols are generalized and may not reflect the exact procedures used

in every study.

Biochemical RET Kinase Assay
This assay quantifies the direct inhibition of RET kinase activity by GSK3179106 in a cell-free

system.

Materials:

Recombinant human RET kinase domain

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)

ATP

Peptide substrate (e.g., a poly-Glu-Tyr peptide)

GSK3179106 (in DMSO)

384-well plates

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

Prepare serial dilutions of GSK3179106 in DMSO and then dilute in kinase buffer.

Add a solution of RET kinase and the peptide substrate to the wells of a 384-well plate.

Add the diluted GSK3179106 or DMSO (vehicle control) to the wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b8067863?utm_src=pdf-body
https://www.benchchem.com/product/b8067863?utm_src=pdf-body
https://www.benchchem.com/product/b8067863?utm_src=pdf-body
https://www.benchchem.com/product/b8067863?utm_src=pdf-body
https://www.benchchem.com/product/b8067863?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8067863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stop the reaction and measure the amount of ADP produced using a luminescence-based

detection system like ADP-Glo™.

Calculate the percentage of inhibition for each concentration of GSK3179106 and determine

the IC50 value using non-linear regression analysis.

Cellular RET Phosphorylation Assay
This assay measures the ability of GSK3179106 to inhibit the autophosphorylation of RET in a

cellular context.

Materials:

Human cell lines expressing RET (e.g., TT or SK-N-AS cells)

Cell culture medium and supplements

GSK3179106 (in DMSO)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Antibodies: anti-phospho-RET (e.g., pY905), anti-total-RET

Western blot or ELISA reagents and equipment

Procedure:

Seed cells in multi-well plates and allow them to adhere overnight.

Treat the cells with various concentrations of GSK3179106 or DMSO for a specified period

(e.g., 2 hours).

Lyse the cells using ice-cold lysis buffer.

Determine the protein concentration of the cell lysates.

Analyze the levels of phosphorylated and total RET protein using Western blotting or a

sandwich ELISA.
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For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe

with specific primary and secondary antibodies.

Quantify the band intensities and normalize the phosphorylated RET signal to the total RET

signal.

Determine the IC50 value for the inhibition of RET phosphorylation.

In Vivo Visceromotor Response (VMR) to Colorectal
Distension (CRD) in Rats
This in vivo assay assesses visceral pain and the analgesic effects of GSK3179106.

Materials:

Male Sprague-Dawley rats

GSK3179106

Vehicle control

Colorectal distension balloon catheter

Pressure transducer and data acquisition system

Electromyography (EMG) electrodes and recording system

Procedure:

Induce visceral hypersensitivity in rats (e.g., via intra-colonic administration of a mild irritant

like acetic acid).

Administer GSK3179106 or vehicle orally at the desired dose and schedule.

Under light anesthesia, insert a lubricated balloon catheter into the descending colon and

rectum.

Implant EMG electrodes into the abdominal musculature to record the VMR.
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Allow the animals to recover from anesthesia.

Perform graded colorectal distension by inflating the balloon to various pressures (e.g., 20,

40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest period in between.

Record the EMG activity during the baseline and distension periods.

Quantify the VMR by calculating the area under the curve (AUC) of the EMG recording

during distension and subtracting the baseline activity.

Compare the VMR between the GSK3179106-treated and vehicle-treated groups to

determine the analgesic effect.

Conclusion
GSK3179106 is a highly potent and selective RET kinase inhibitor with a promising preclinical

profile for the treatment of irritable bowel syndrome. Its gut-restricted nature and demonstrated

efficacy in animal models of visceral hypersensitivity highlight its potential as a targeted therapy

with a favorable safety profile. The experimental methodologies outlined in this guide provide a

framework for the further investigation and characterization of GSK3179106 and other novel

RET inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [GSK3179106: A Technical Guide to a Gut-Restricted
RET Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8067863#gsk3179106-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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